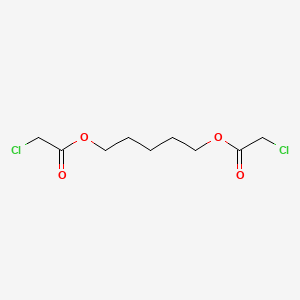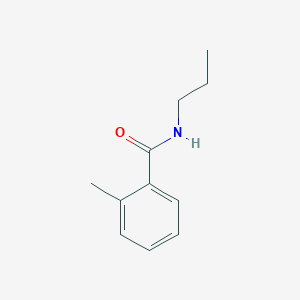
2-methyl-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-propylbenzamide is an organic compound with the molecular formula C11H15NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by a benzene ring substituted with a methyl group and an N-propylamide group. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-methyl-N-propylbenzamide can be synthesized through the direct condensation of 2-methylbenzoic acid and propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of propylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the amide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. The use of catalysts, such as Lewis acids immobilized on solid supports, can enhance the reaction efficiency and yield. Ultrasonic irradiation has also been reported to improve the reaction rate and yield by providing better mixing and energy transfer .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 2-methylbenzoic acid.
Reduction: 2-methyl-N-propylamine.
Substitution: Halogenated derivatives such as 2-bromo-N-propylbenzamide.
Applications De Recherche Scientifique
2-methyl-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of amides in biological systems.
Industry: It is used in the production of polymers and as a plasticizer in the plastics industry.
Mécanisme D'action
The mechanism of action of 2-methyl-N-propylbenzamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methylbenzamide
- N-propylbenzamide
- 2-methylbenzamide
Uniqueness
2-methyl-N-propylbenzamide is unique due to the presence of both a methyl group and an N-propylamide group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as solubility and reactivity, compared to other benzamide derivatives. The specific arrangement of these groups also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
123862-68-0 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-methyl-N-propylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-3-8-12-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Clé InChI |
GYZQPZPWICRXQY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
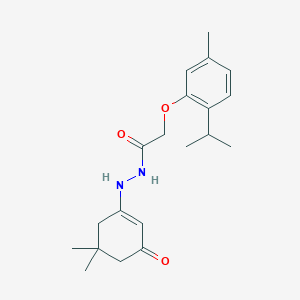
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
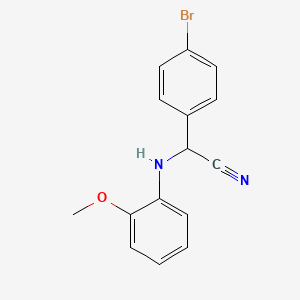

![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)
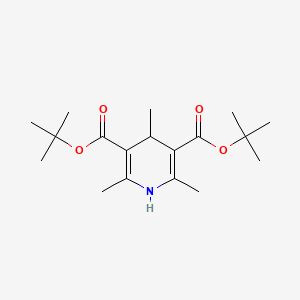
![2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide](/img/structure/B14154252.png)
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)
